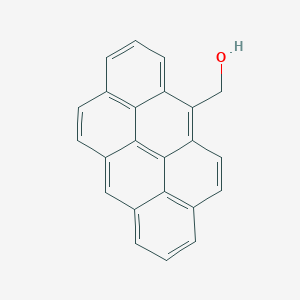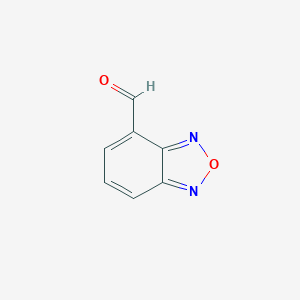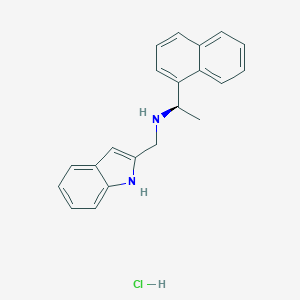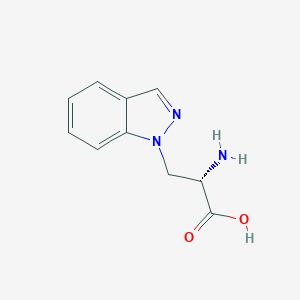
beta-1-Indazolealanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-1-Indazolealanine, also known as β-IA, is a non-proteinogenic amino acid that has gained significant attention in the field of chemical biology and medicinal chemistry. This amino acid is a structural analogue of tryptophan and has been found to exhibit unique biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of β-IA involves its ability to bind to specific amino acid residues in the protein active site. This binding induces conformational changes in the protein, resulting in altered protein function. The exact mechanism of action varies depending on the protein target and the specific binding site of β-IA.
Biochemical and Physiological Effects:
β-IA has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate enzyme activity, alter protein stability, and affect protein-protein interactions. Moreover, β-IA has been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using β-IA in lab experiments is its ability to selectively bind to specific amino acid residues in the protein active site. This allows for the study of protein-ligand interactions in a highly specific manner. However, one of the limitations of using β-IA is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of β-IA. One potential area of research is the development of new drugs and therapeutic agents based on β-IA. Moreover, the use of β-IA in the design and development of new protein-based materials is an emerging area of research. Additionally, the study of β-IA in the context of protein misfolding diseases, such as Alzheimer's and Parkinson's disease, is an area of growing interest.
Conclusion:
In conclusion, β-IA is a non-proteinogenic amino acid that has gained significant attention in the field of chemical biology and medicinal chemistry. It has been extensively used as a tool to study protein-ligand interactions and has been found to exhibit unique biochemical and physiological properties. While there are some limitations to its use in lab experiments, the potential applications of β-IA are vast and varied. The future of β-IA research looks promising, with many exciting areas of study on the horizon.
Métodos De Síntesis
The synthesis of β-IA involves a multi-step process that starts with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl bromide. This compound is then reacted with glycine methyl ester to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with indazole-3-carboxylic acid to form β-IA.
Aplicaciones Científicas De Investigación
β-IA has been extensively used in scientific research as a tool to study protein-ligand interactions. It has been found to bind to a range of proteins, including enzymes, receptors, and transporters. This amino acid has also been used to study protein folding and stability, as well as protein-protein interactions. Moreover, β-IA has been used in the design and development of new drugs and therapeutic agents.
Propiedades
Número CAS |
102293-15-2 |
|---|---|
Nombre del producto |
beta-1-Indazolealanine |
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-indazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1 |
Clave InChI |
VXGGDWZWROEXQG-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=NN2C[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Sinónimos |
eta-1-indazole-L-alanine beta-1-indazolealanine BIZA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
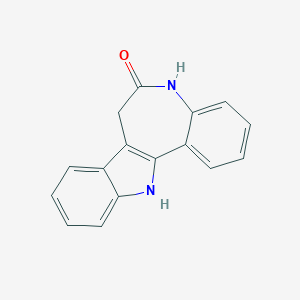
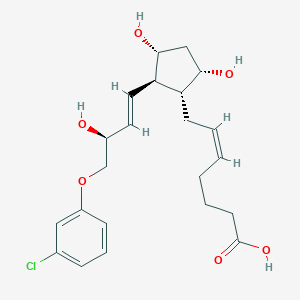
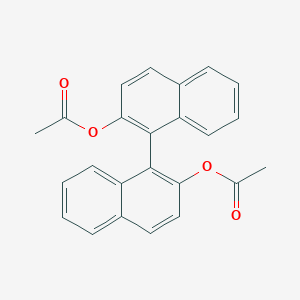
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
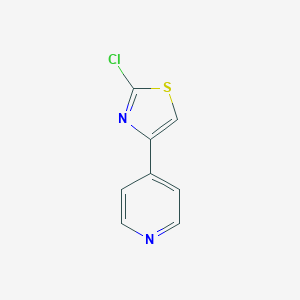
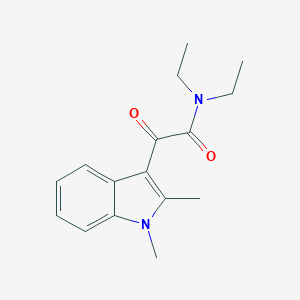
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)

